N,N-Dimethyldecylamine

Description

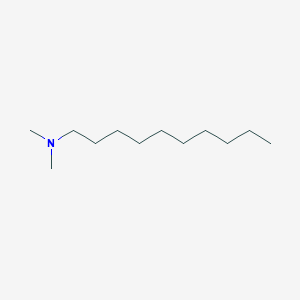

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWNNLPSZSEZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049566 | |

| Record name | Decyldimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1120-24-7 | |

| Record name | Dimethyldecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-N-decylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyldimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-N-DECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L85I6946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N-Dimethyldecylamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for use by professionals in research, science, and drug development.

Chemical Properties and Structure

This compound is a tertiary amine with a ten-carbon alkyl chain. It is a clear, colorless liquid and is utilized as a synthetic intermediate in the creation of various compounds, including quaternary ammonium salt derivatives with potential anticancer applications and as a precursor for biocides.[1][2]

Structural Identifiers

The structural identifiers for this compound are as follows:

-

IUPAC Name: N,N-dimethyldecan-1-amine[3]

-

Synonyms: 1-(Dimethylamino)decane, Decyldimethylamine, Dimethyl-n-decylamine[3]

-

SMILES String: CCCCCCCCCCN(C)C

-

InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C12H27N | [1][3] |

| Molecular Weight | 185.35 g/mol | [3] |

| Appearance | Clear, colorless liquid/oil | [1][4] |

| Melting Point | -44 °C | [1] |

| Boiling Point | 234 °C | [1][2] |

| Density | 0.778 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.431 | [2] |

| Flash Point | 92 °C (197.6 °F) - closed cup |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This compound can be synthesized through the catalytic hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al2O3 catalyst.[5] A notable side reaction is the production of dodecyl alcohol and dimethylamine.[5] To suppress this side reaction, dimethylamine can be introduced into the raw materials.[5]

Synthesis of this compound N-oxide

A common derivative, this compound N-oxide, can be synthesized from this compound. The following protocol is adapted from a similar synthesis of N,N-dimethyldodecylamine oxide.[6]

Materials:

-

This compound

-

tert-butyl hydroperoxide

-

Vanadium oxyacetylacetonate

-

tert-butyl alcohol

-

Anhydrous diethyl ether

Procedure:

-

A mixture of this compound, tert-butyl hydroperoxide, and a catalytic amount of vanadium oxyacetylacetonate in tert-butyl alcohol is prepared in a round-bottomed flask equipped with a reflux condenser.[6]

-

The reaction mixture is heated to initiate an exothermic reaction.[6]

-

After the initial vigorous reaction subsides, the mixture is heated at reflux for approximately 25 minutes.[6]

-

The mixture is then cooled to room temperature and concentrated using a rotary evaporator.[6]

-

The crude solid residue is triturated with cold, anhydrous diethyl ether and filtered to isolate the crystalline amine oxide.[6]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of more complex molecules with biological or material science applications.

Precursor for Bioactive Compounds

It is a reactant used in the synthesis of emodin quaternary ammonium salt derivatives, which are being investigated as potential anticancer agents.[2] Additionally, it is used to synthesize Benzyldecyldimethylammonium chloride, a known biocide.[2]

Material Science Applications

This compound is also employed in material science for the preparation of a stationary phase (QA C10) used in chromatography, which features a quaternary ammonium group embedded between a propyl and a decyl chain.[2]

Safety and Handling

This compound is considered a hazardous substance.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[3][8] It is also very toxic to aquatic life.[3][7] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[8] It is a combustible liquid and should be stored in a well-ventilated place away from heat and open flames.[2][8] For detailed safety information, always refer to the Safety Data Sheet (SDS).[7][8][9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1120-24-7 [chemicalbook.com]

- 3. N,N-Dimethyl-N-decylamine | C12H27N | CID 70711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1120-24-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. N,N-Dimethyldodecylamine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Characterization of N,N-Dimethyldecylamine (CAS 1120-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecylamine, a tertiary amine with the CAS number 1120-24-7, is a versatile chemical intermediate with significant applications in the synthesis of surfactants, biocides, phase-transfer catalysts, and pharmaceutical agents. Its long alkyl chain and tertiary amine group impart unique physicochemical properties that are leveraged in a variety of industrial and research settings. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed spectral analysis, synthesis protocols, and key chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine odor. It is soluble in organic solvents and has limited solubility in water due to its hydrophobic decyl chain. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1120-24-7 | |

| Molecular Formula | C₁₂H₂₇N | |

| Molecular Weight | 185.35 g/mol | |

| Appearance | Colorless to light yellow transparent liquid | |

| Melting Point | -44 °C | |

| Boiling Point | 234 °C (lit.) | |

| Density | 0.778 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.431 (lit.) | |

| Flash Point | 92 °C (197.6 °F) - closed cup | |

| Purity | ≥90%, 98% |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the different proton environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | t | 2H | -CH₂-N(CH₃)₂ |

| ~2.1 | s | 6H | -N(CH₃)₂ |

| ~1.2-1.4 | m | 16H | -(CH₂)₈- |

| ~0.8-0.9 | t | 3H | -CH₃ (terminal) |

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons.

| Chemical Shift (ppm) | Assignment |

| ~59 | -CH₂-N(CH₃)₂ |

| ~45 | -N(CH₃)₂ |

| ~32 | -CH₂- (various) |

| ~29 | -CH₂- (various) |

| ~27 | -CH₂- (various) |

| ~22 | -CH₂- |

| ~14 | -CH₃ (terminal) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations, which are typically observed for primary and secondary amines in the 3300-3500 cm⁻¹ region. Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (alkyl chain) |

| 2820-2760 | Medium | N-CH₃ stretching |

| 1470-1450 | Medium | C-H bending (methylene and methyl) |

| 1220-1020 | Medium-Strong | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 185.

-

Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable immonium ion. For this compound, the base peak is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

-

Other Fragments: Other fragments may be observed due to the loss of alkyl radicals from the decyl chain.

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reductive amination of decanal with dimethylamine or the alkylation of dimethylamine with a decyl halide. An industrial synthesis method involves the reaction of N,N-dimethyldecylamide with hydrogen in the presence of a catalyst.

Experimental Protocol: Synthesis from N,N-Dimethylcapramide

This method involves the catalytic hydrogenation of N,N-dimethylcapramide.

Materials:

-

N,N-Dimethylcapramide

-

Dimethylamine (DMA)

-

Hydrogen (H₂)

-

CuCr catalyst (e.g., Leuna 1970T)

Procedure:

-

A mixture of N,N-dimethyldecylamide, dimethylamine, and hydrogen with a molar ratio of 1:3:120 is prepared.

-

The mixture is preheated and continuously introduced into a fixed-bed reactor containing 15 g of CuCr catalyst at a rate of 15 g of amide per hour.

-

The reactor is heated to 250 °C and operated at a pressure of 10 bars.

-

At the outlet of the reactor, the product containing the amine is separated from the gas phase by condensation.

-

The liquid product is analyzed by gas chromatography to determine its composition. The reported yield of this compound is 96.3%.

An In-depth Technical Guide to the Solubility and Stability of N,N-Dimethyldecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecylamine, a tertiary amine with significant applications in various industrial and pharmaceutical contexts, presents a lipophilic profile with limited aqueous solubility. Its stability is primarily influenced by pH and the presence of oxidizing agents, with oxidation of the tertiary amine to its corresponding N-oxide being a principal degradation pathway. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by data on analogous compounds and detailed experimental protocols for empirical determination. Understanding these properties is critical for its effective formulation, handling, and application in research and drug development.

Solubility Profile

This compound is characterized by a long decyl chain, which imparts significant hydrophobic character to the molecule, and a polar tertiary amine head group. This amphiphilic nature dictates its solubility in various solvents.

Aqueous Solubility

At acidic pH, the tertiary amine group will be protonated, forming a cationic ammonium salt. This salt formation is expected to increase aqueous solubility, a common characteristic of amines[6].

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents. Its nonpolar alkyl chain favors solubility in nonpolar solvents, while the polar amine group contributes to solubility in more polar organic solvents. Qualitative data suggests it is slightly soluble in chloroform and ethyl acetate[7].

Table 1: Predicted and Analog-Based Solubility of this compound

| Solvent Classification | Solvent | Predicted Solubility | Rationale / Analog Data |

| Polar Protic | Water | Very Low | The hydrophobic decyl chain limits aqueous solubility. N,N-Dimethyldodecylamine is reported as "negligible" or "insoluble" in water[2][3]. |

| Methanol | Soluble | Expected to be soluble due to interactions with the polar amine headgroup. N,N-Dimethyldodecylamine is soluble in methanol[2]. | |

| Ethanol | Soluble | Similar to methanol, ethanol can interact with the amine group. | |

| Polar Aprotic | Acetone | Soluble | Expected to be soluble. Dimethylamine is soluble in acetone[8][9]. |

| Acetonitrile | Soluble | The polarity of the solvent can interact with the amine group. | |

| Chloroform | Slightly Soluble | Reported as slightly soluble[7]. | |

| Nonpolar | Hexane | Soluble | The long alkyl chain promotes solubility in nonpolar solvents[10]. |

| Toluene | Soluble | Aromatic solvent capable of interacting with the alkyl chain. |

Note: The predicted solubility is based on general chemical principles and data from analogous compounds. Experimental verification is recommended.

Stability Profile

The stability of this compound is a critical consideration for its storage and application. As a tertiary amine, its primary degradation pathways involve oxidation and reactions with strong acids.

pH Stability

Tertiary amines are generally stable to hydrolysis across a wide pH range under ambient conditions. However, they are basic and will react with acids to form salts[11]. In strongly acidic conditions and at elevated temperatures, degradation may occur, although specific kinetic data for this compound is not available. The basicity of tertiary amines is influenced by the inductive effect of the alkyl groups and solvation effects in aqueous solutions[12][13].

Oxidative Stability

The most significant degradation pathway for tertiary amines is oxidation, which typically results in the formation of the corresponding N-oxide[14][15][16]. This reaction can be initiated by various oxidizing agents, with hydrogen peroxide being a common laboratory and industrial oxidant for this transformation[14][17]. The reaction involves the nucleophilic attack of the nitrogen atom on the oxidizing agent[14].

It has been reported that N,N-dimethyldodecylamine, a close structural analog, did not react with oxygen when catalyzed by benzoyl peroxide, suggesting a degree of stability under these specific oxidative conditions[4].

Thermal Stability

Aliphatic amines are generally considered to be thermally stable, with degradation accelerating at temperatures above 350°F (approximately 177°C)[5]. Thermal degradation of tertiary amines can lead to a variety of decomposition products[18][19]. For long-chain amine oxides, thermal decomposition can result in deoxygenation back to the tertiary amine and the formation of alkenes.

Photostability

While specific photostability data for this compound is not available, many organic molecules are susceptible to degradation upon exposure to UV or visible light. Photolytic degradation can proceed through various mechanisms, and it is advisable to store this compound protected from light.

Table 2: Summary of this compound Stability

| Condition | Stability | Potential Degradation Products | Notes |

| Acidic pH | Generally Stable | Ammonium Salt Formation | Degradation may occur under harsh acidic conditions and elevated temperatures. |

| Neutral pH | Stable | - | |

| Basic pH | Stable | - | |

| **Oxidation (e.g., with H₂O₂) ** | Susceptible | This compound N-oxide | A primary degradation pathway for tertiary amines[14]. |

| Thermal | Stable at moderate temperatures | Various decomposition products | Degradation accelerates at high temperatures (e.g., >177°C)[5]. |

| Photochemical | Potentially Unstable | Various photolytic products | Storage protected from light is recommended as a general precaution. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane) of high purity

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or a gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid/liquid should be visually present.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved compound to settle.

-

Centrifuge the vials to further separate the undissolved portion.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid/undissolved liquid is transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100g ).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[3][16][19][20][21].

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a PDA or MS detector

General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and protected from light for a defined period.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 70°C) in the dark.

-

Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 or equivalent with a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the parent compound and any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection for identification.

-

Injection Volume: 10 µL.

Signaling Pathways and Logical Relationships

Given that this compound is a synthetic tertiary amine primarily used as a chemical intermediate and surfactant, it is not typically involved in biological signaling pathways in the classical sense. The most relevant logical relationship to visualize is the primary degradation pathway.

Conclusion

This compound is a hydrophobic tertiary amine with limited aqueous solubility but good solubility in many organic solvents. Its stability is robust under neutral and basic conditions at ambient temperatures, but it is susceptible to salt formation in acidic media and oxidation to its N-oxide in the presence of oxidizing agents. Thermal and photolytic degradation are also potential concerns under stressed conditions. The experimental protocols provided in this guide offer a framework for the precise determination of its solubility and stability profiles, which are essential for its effective application in research and development.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 5. Amine Thermal Degradation [bre.com]

- 6. This compound | 1120-24-7 [chemicalbook.com]

- 7. N,N-Dimethyldodecylamine N-oxide - WATER analysis - Analytice [analytice.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy this compound N-oxide | 2605-79-0 [smolecule.com]

- 13. nva.sikt.no [nva.sikt.no]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sites.utexas.edu [sites.utexas.edu]

- 19. ijrpp.com [ijrpp.com]

- 20. rjptonline.org [rjptonline.org]

- 21. pharmasm.com [pharmasm.com]

An In-depth Technical Guide to N,N-Dimethyldecylamine and N,N-Dimethyldodecylamine for Researchers and Drug Development Professionals

Abstract

N,N-Dimethyldecylamine and N,N-Dimethyldodecylamine are tertiary amines characterized by a dimethylamino head group and a ten- or twelve-carbon alkyl tail, respectively. This structural difference imparts distinct physicochemical properties that influence their application in chemical synthesis, drug development, and material science. This technical guide provides a comparative analysis of these two molecules, detailing their physical and chemical properties, synthesis protocols, and key applications. Quantitative data are presented in structured tables for direct comparison, and experimental workflows are visualized to aid in comprehension and implementation.

Introduction

Tertiary amines are a pivotal class of organic compounds utilized across various scientific disciplines.[1] Among them, N,N-dimethylalkylamines, such as this compound (DMDA) and N,N-Dimethyldodecylamine (DMDDA), serve as crucial intermediates and functional molecules. DMDA and DMDDA are distinguished by their alkyl chain length—a decyl (C10) group for DMDA and a dodecyl (C12) group for DMDDA. This seemingly minor variation in hydrocarbon length leads to significant differences in properties like boiling point, density, and surfactant efficacy, which in turn dictate their suitability for specific applications.

In the pharmaceutical and drug development sectors, these amines are precursors for synthesizing quaternary ammonium compounds, which exhibit antimicrobial properties, and for creating amine oxides and betaine surfactants used in formulations.[2][3] this compound, for instance, is a reactant in the synthesis of Benzyldecyldimethylammonium chloride, a biocide, and has been used to prepare potential anticancer agents.[4][5] N,N-Dimethyldodecylamine is also a key intermediate for surfactants and finds use as a capping agent in the synthesis of nanoparticles.[2] Understanding the nuanced differences between these two molecules is essential for researchers aiming to optimize synthetic routes and formulate novel therapeutic agents or delivery systems.

Comparative Physicochemical Properties

The primary structural difference between this compound and N,N-Dimethyldodecylamine is the presence of two additional methylene units in the alkyl chain of DMDDA. This results in a higher molecular weight and increased hydrophobicity, which directly impacts their physical properties. As tertiary amines, neither molecule can act as a hydrogen bond donor, leading to lower boiling points compared to primary or secondary amines of similar molecular weight.[6][7][8] However, the van der Waals forces are stronger in the longer-chained DMDDA, resulting in a higher boiling point and melting point compared to DMDA.

The following tables summarize the key quantitative data for each compound.

Table 1: General and Physical Properties

| Property | This compound | N,N-Dimethyldodecylamine |

| CAS Number | 1120-24-7[5][9][10] | 112-18-5[2][11][12] |

| Molecular Formula | C₁₂H₂₇N[9][10] | C₁₄H₃₁N[11] |

| Molecular Weight | 185.35 g/mol [9][10] | 213.40 g/mol [11][12] |

| Appearance | Liquid[10][13] | Clear yellow liquid[11] |

| Odor | Ammonia/Fish-like[1] | Fish-like[11] |

| Melting Point | -44 °C[4][13] | -20 °C[2][12] |

| Boiling Point | 234 °C (lit.)[5][9] | 80-82 °C at 0.1 mmHg (lit.)[2][12] / 265.2 °C at 760 mmHg |

| Density | 0.778 g/mL at 25 °C (lit.)[4][5][9] | 0.787 g/mL at 20 °C (lit.)[2][12] |

| Refractive Index | n20/D 1.431 (lit.)[4][5][9] | n20/D 1.4375 (lit.)[2][12] |

| Flash Point | 197 °F / 91.7 °C[9][13] | 235.4 °F / 113 °C (closed cup)[12] |

| Solubility | Low solubility in water[1][6] | Insoluble in water[11] |

Table 2: Toxicological and Safety Data

| Parameter | This compound | N,N-Dimethyldodecylamine |

| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life)[10] | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H410 (Very toxic to aquatic life with long lasting effects)[12] |

| Acute Oral LD50 (Rat) | No specific data found | 1,450 mg/kg[14] |

| Skin Corrosion/Irritation | Causes severe skin burns[10] | Corrosive (Rabbit)[14] |

| Serious Eye Damage | Causes serious eye damage[10] | Eye irritation (Rabbit)[14] |

Experimental Protocols: Synthesis and Characterization

General Synthesis of N,N-Dimethylalkylamines

A common method for synthesizing this compound and N,N-Dimethyldodecylamine is through the catalytic hydrogenation of the corresponding N,N-dimethyldecylamide or N,N-dimethyldodecylamide.[15] Another route involves the reaction of the corresponding long-chain alcohol with dimethylamine in the presence of a catalyst.[16]

Protocol: Catalytic Hydrogenation of N,N-Dimethyldecylamide

This protocol is a generalized procedure based on established methods.[15][17]

Materials:

-

N,N-Dimethyldecylamide (Substrate)

-

Dimethylamine (DMA)

-

Hydrogen (H₂) gas

-

High-pressure reactor (autoclave) with temperature and pressure controls

-

Solvent (e.g., t-butyl alcohol, if necessary)

-

Condensation and separation apparatus

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

Catalyst Preparation: Activate the catalyst as per the manufacturer's instructions. For a NiO/γ-Al₂O₃ catalyst, this typically involves reduction in a hydrogen stream at elevated temperatures.[15]

-

Reactor Charging: In a fixed-bed or slurry reactor, add the catalyst (e.g., 15 g of CuCr catalyst).[17]

-

Reactant Introduction: Prepare a molar mixture of the N,N-dimethyldecylamide, dimethylamine, and hydrogen. A typical molar ratio might be 1:3:120 (amide:auxiliary amine:H₂).[17]

-

Reaction Conditions:

-

Product Collection: At the reactor outlet, cool the product stream to condense the liquid product (this compound) and separate it from the unreacted gases.

-

Analysis and Purification:

-

Analyze the liquid product using gas chromatography to determine the conversion and selectivity.[17]

-

If significant side products like N-methyldecylamine are formed, a subsequent methylation step can be performed to improve the yield of the desired tertiary amine.[17]

-

Purify the final product via fractional distillation under reduced pressure.

-

Note: This protocol can be adapted for N,N-Dimethyldodecylamine by starting with N,N-dimethyldodecylamide.

Applications in Research and Drug Development

Both DMDA and DMDDA are valuable as intermediates in the synthesis of more complex molecules. Their tertiary amine group provides a site for quaternization, leading to the formation of cationic surfactants, or for oxidation to produce amine oxides, which are non-ionic or amphoteric surfactants.

Key Application Areas:

-

Surfactant Synthesis: They are precursors to quaternary ammonium compounds ("quats"), amine oxides, and betaines.[2] N,N-Dimethyldodecylamine N-oxide (LDAO), derived from DMDDA, is a widely used non-ionic surfactant for solubilizing membrane proteins in biochemical research.[18] Similarly, this compound N-oxide is used for its surfactant properties in detergents and personal care products.[19]

-

Pharmaceutical Intermediates: DMDA is used to synthesize emodin quaternary ammonium salt derivatives, which have shown potential as anticancer agents.[4][5] The broader class of dimethylamine-containing compounds includes numerous FDA-approved drugs with diverse activities, highlighting the importance of the dimethylamine pharmacophore.[20][21]

-

Biocides and Disinfectants: Quaternary ammonium compounds derived from these amines, such as Benzyldecyldimethylammonium chloride from DMDA, are effective biocides against bacteria and fungi.[4]

-

Material Science and Nanotechnology: DMDDA has been used as a capping agent in the synthesis of bimetallic nanoparticles.[2] DMDA is employed in the preparation of specialized stationary phases for chromatography and in the pore expansion of organosilica spheres for applications in catalysis and drug delivery.[4]

Conclusion

This compound and N,N-Dimethyldodecylamine are closely related tertiary amines whose properties and applications are primarily dictated by their respective C10 and C12 alkyl chains. The longer chain of DMDDA increases its hydrophobicity, boiling point, and melting point relative to DMDA. Both compounds are critical intermediates for producing a wide range of valuable chemicals, including surfactants, biocides, and pharmaceutical precursors. For researchers and drug development professionals, the choice between DMDA and DMDDA will depend on the desired lipophilicity, surfactant properties, and reactivity of the target molecule. This guide provides the foundational data and procedural outlines to inform that selection and facilitate further research and development.

References

- 1. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 2. N,N-Dimethyldodecylamine | 112-18-5 [chemicalbook.com]

- 3. N,N-Dimethyldodecylamine [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1120-24-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chemwhat.com [chemwhat.com]

- 10. N,N-Dimethyl-N-decylamine | C12H27N | CID 70711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N,N-二甲基十二烷基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. N,N-Dimethyldodecylamine - Safety Data Sheet [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity of Tertiary Amines with a Focus on N,N-Dimethyldodecylamine (DMDA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental reactivity of tertiary amines, with a specific emphasis on N,N-Dimethyldodecylamine (DMDA), a crucial component in modern drug delivery systems.

Introduction to Tertiary Amines and DMDA

Tertiary amines are organic compounds derived from ammonia where all three hydrogen atoms are replaced by organic substituents. These molecules, characterized by the general formula R₃N, possess a lone pair of electrons on the nitrogen atom, which governs their chemical behavior. This lone pair makes them both basic and nucleophilic.[1]

N,N-Dimethyldodecylamine (DMDA), also known as lauryldimethylamine, is a tertiary amine with a 12-carbon alkyl chain (dodecyl group) and two methyl groups attached to the nitrogen atom.[2] Its amphiphilic nature, combining a long, lipophilic alkyl tail with a polar amine headgroup, makes it a valuable surfactant and a key intermediate in the synthesis of quaternary ammonium compounds used in cosmetics and cleaning agents.[3] More significantly, DMDA is a prototypical ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA).[4][5]

Core Reactivity of Tertiary Amines

The reactivity of tertiary amines is dominated by the lone pair of electrons on the nitrogen atom. The primary reactions include acting as bases, nucleophiles in substitution reactions, and undergoing oxidation.

Tertiary amines are weak bases that react with acids to form trialkylammonium salts.[6] The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base. For DMDA, the predicted pKa is approximately 9.78.[3][7] This value is critical for its function in drug delivery, as it allows the amine to be protonated in the acidic environment of an endosome, facilitating the release of the therapeutic payload.[8]

In the gas phase, the basicity of amines follows the order: tertiary > secondary > primary > ammonia, due to the electron-donating inductive effect of the alkyl groups which stabilizes the positive charge on the ammonium ion.[9][10] However, in aqueous solution, solvation effects, particularly hydrogen bonding, become significant.[11] Since tertiary ammonium cations (R₃NH⁺) have only one proton to participate in hydrogen bonding with water, their stability is reduced compared to secondary ammonium ions (R₂NH₂⁺), which can form more hydrogen bonds. This can sometimes lead to secondary amines being stronger bases than tertiary amines in solution.[9]

The lone pair of electrons also allows tertiary amines to act as nucleophiles, attacking electron-deficient centers.[1] A hallmark reaction is the Menshutkin reaction , where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt.[12][13] This process is a type of nucleophilic substitution (Sₙ2) reaction.[13]

General Reaction: R₃N + R'-X → [R₃NR']⁺X⁻

This reaction is fundamental to the synthesis of a wide range of quaternary ammonium compounds, which are used as surfactants, disinfectants, and phase-transfer catalysts.[12][14] The reaction rate is influenced by the solvent, the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides), and steric hindrance around the nitrogen atom.[13]

Tertiary amines can be readily oxidized to form tertiary amine N-oxides (R₃N⁺-O⁻).[6][15] This oxidation is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA).[16] The reaction involves the addition of an oxygen atom to the nitrogen.[6] Amine N-oxides are highly polar molecules with a variety of applications, including as surfactants and oxidants in organic synthesis.[16][17]

General Reaction: R₃N + [O] → R₃N⁺-O⁻

DMDA in Drug Development: The Role of an Ionizable Lipid

The application of tertiary amines like DMDA in drug development has expanded significantly with the advent of mRNA-based therapies.[4][] DMDA is a key component of lipid nanoparticles (LNPs), which are the leading non-viral vectors for delivering mRNA into cells.[5][19]

LNPs are typically composed of four main components:

-

Ionizable Cationic Lipid (e.g., DMDA): Crucial for encapsulating the negatively charged mRNA and for endosomal escape.

-

Helper Lipid (e.g., DSPC): Provides structural integrity.[20]

-

PEGylated Lipid: Prevents aggregation and provides a hydrophilic shell.[20]

The pKa of the ionizable lipid is the most critical parameter for effective delivery. At a formulated pH (typically acidic), the tertiary amine is protonated, allowing it to electrostatically bind and encapsulate the mRNA. In the bloodstream (pH ~7.4), the LNP is nearly neutral, reducing toxicity and non-specific interactions. Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops to ~5-6. This acidic environment protonates the tertiary amine of the DMDA, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. This process is often referred to as the "proton sponge" effect.

Quantitative Data

Table 1: Physicochemical Properties of N,N-Dimethyldodecylamine (DMDA)

| Property | Value | Reference(s) |

| CAS Number | 112-18-5 | [3][7] |

| Molecular Formula | C₁₄H₃₁N | [3][7] |

| Molecular Weight | 213.4 g/mol | [2][3] |

| Appearance | Clear liquid | [2][3] |

| Boiling Point | 80-82 °C @ 0.1 mmHg | [3] |

| Melting Point | -20 °C | [3] |

| Density | 0.787 g/mL at 20 °C | [3] |

| pKa (Predicted) | 9.78 ± 0.28 | [3][7] |

| Solubility | Negligible in water | [3][21] |

Table 2: Comparative pKa Values of Selected Amines

| Amine | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.25 |

| Triethylamine | (CH₃CH₂)₃N | 10.75 |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 |

| Ethylamine | CH₃CH₂NH₂ | 10.63 |

| N,N-Dimethyldodecylamine | CH₃(CH₂)₁₁N(CH₃)₂ | ~9.78 (Predicted) [3][7] |

| Aniline | C₆H₅NH₂ | 4.63 |

Note: pKa values can vary slightly depending on the measurement conditions (temperature, solvent).

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa of an amine by monitoring the pH of a solution as a titrant (a strong acid) is added.[22][23]

Methodology:

-

Sample Preparation: Prepare a solution of the amine (e.g., DMDA) of known concentration (e.g., 0.05 M) in deionized water.[24] Due to the low water solubility of DMDA, a co-solvent like ethanol may be required.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[25] Place the pH electrode in the amine solution, which is continuously stirred.

-

Data Acquisition: Add a strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.[24] Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of maximum slope. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[22]

Protocol 2: Synthesis of a Quaternary Ammonium Salt (Menshutkin Reaction)

This protocol describes the quaternization of DMDA with an alkyl halide.[14][26]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-Dimethyldodecylamine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: Add the alkylating agent, for example, methyl iodide (CH₃I) or benzyl bromide (C₆H₅CH₂Br) (1.1 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (temperature depends on the solvent) and stir for several hours (e.g., 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 3: Synthesis of N,N-Dimethyldodecylamine N-Oxide

This protocol describes the oxidation of DMDA to its corresponding N-oxide using hydrogen peroxide.[15][27]

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve N,N-Dimethyldodecylamine (1.0 equivalent) in a solvent such as methanol or ethanol.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of hydrogen peroxide (H₂O₂, 30% w/w, 1.2 equivalents) dropwise to the stirred amine solution. The temperature should be maintained below 20°C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction can be catalyzed by adding a small amount of a catalyst like methyltrioxorhenium (MTO).[17]

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), any excess hydrogen peroxide can be destroyed by adding a small amount of a reducing agent like sodium sulfite or manganese dioxide (MnO₂).[17] The solvent is then removed under reduced pressure to yield the crude N-oxide product, which can be used as is or purified further if necessary.

Visualizations

Caption: Core reactivity pathways of tertiary amines.

Caption: Role of DMDA in mRNA delivery via endosomal escape.

Caption: Experimental workflow for pKa determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyldodecylamine CAS#: 112-18-5 [m.chemicalbook.com]

- 4. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 7. N,N-Dimethyldodecylamine | 112-18-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 13. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 14. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 15. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 21. N,N-DIMETHYLDODECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. benchchem.com [benchchem.com]

- 23. matec-conferences.org [matec-conferences.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

N,N-Dimethyldecylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of N,N-Dimethyldecylamine (CAS No: 1120-24-7). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Hazard Identification and Classification

This compound is a versatile tertiary amine used as a chemical intermediate in the synthesis of biocides, quaternary ammonium compounds, and other derivatives.[1][2] However, it is classified as a hazardous substance and requires careful handling.[3] The primary hazards associated with this chemical are summarized below.

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[4]

-

H318: Causes serious eye damage.[5]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

-

H290: May be corrosive to metals.[4]

The following diagram illustrates the interconnected nature of the primary hazards associated with this compound.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is provided below. This information is critical for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₁₂H₂₇N | [4] |

| Molecular Weight | 185.35 g/mol | [5] |

| Appearance | Clear, colorless to slight green-yellow liquid | [3] |

| Boiling Point | 234 °C (lit.) | [2][8] |

| Density | 0.778 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.431 (lit.) | [1][2] |

| Safety & Reactivity | ||

| Flash Point | 92 °C (197.6 °F) - closed cup | [8][9] |

| Stability | Stable under recommended storage conditions. | [2][3] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [2][3][10] |

| Toxicological Data | ||

| LD50 Oral (Rat) | 1100 mg/kg | [6] |

| LD50 Dermal (Rabbit) | 3000 mg/kg | [6] |

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when working with this compound.

3.1 Handling

-

Avoid all personal contact, including inhalation of vapors or mists.[3][4]

-

Use only in a well-ventilated area or under a chemical fume hood.[4][10]

-

Wear appropriate personal protective equipment (PPE) at all times.[4][6][10]

-

Keep away from heat, sparks, and open flames.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands and any exposed skin thoroughly after handling.[4][10]

-

Ensure containers are kept securely sealed when not in use.[3][4]

3.2 Storage

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[3][10]

-

Protect containers from physical damage.[4]

3.3 Disposal

-

Dispose of contents and containers in accordance with local, state, and federal regulations at an authorized hazardous waste collection point.[4]

-

This material is very toxic to aquatic life, so release to the environment must be avoided.[3][11] Do not allow the product to enter drains.[6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure risk.

-

Engineering Controls : Use local exhaust ventilation to control airborne vapors and mists.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

-

Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[3][6] Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).[6][10]

-

Skin Protection : Wear chemical-resistant gloves (e.g., PVC), a PVC apron, and protective clothing to prevent skin contact.[3] When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[3]

-

Respiratory Protection : If ventilation is inadequate or if there is a risk of overexposure, use a NIOSH/MSHA-approved respirator with cartridges suitable for organic vapors and amines (e.g., type ABEK filter).[4][9][12] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[4]

First Aid and Emergency Response

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the general procedure for responding to an exposure event.

Key First Aid Instructions:

-

Eye Contact : Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][4] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact : Immediately flush the body with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing. Continue flushing with water and wash the affected area with soap and water.[4] Call a physician immediately.

-

Inhalation : Remove the affected person from the contaminated area to fresh air.[4] Keep the person calm and rested. If breathing is difficult, oxygen may be administered by a qualified person.[4] If breathing has stopped, provide artificial respiration.[4][6]

-

Ingestion : If swallowed, rinse the mouth but do NOT induce vomiting due to the risk of perforation.[6] Urgent hospital treatment is likely needed.[3]

Note to Physician : Treat any skin burns as thermal burns. For inhalation, be aware that corrosive substances may cause delayed lung edema, requiring medical observation for at least 24 hours post-exposure.[4]

Experimental Protocols: In Vitro Skin Corrosion Assessment

Due to the severe skin corrosivity of this compound, in vivo testing should be avoided. An in vitro method, such as the Reconstructed Human Epidermis (RhE) test (OECD Test Guideline 431), is the standard approach for assessing skin corrosion potential.[13][14]

Objective: To determine the skin corrosion potential of a test chemical by assessing its effect on the cell viability of a reconstructed human epidermis model.

Methodology Summary:

-

Model Preparation : Reconstituted human epidermis tissue models (e.g., EpiDerm™) are equilibrated in a cell culture incubator (37°C, 5% CO₂) for at least 60 minutes.[13]

-

Test Substance Application :

-

The test substance (approximately 50 µL for liquids) is applied directly to the apical surface of the tissue models.[13] Triplicate tissues are typically used for each exposure time point.[13]

-

A negative control (e.g., ultrapure water) and a positive control (e.g., 8N Potassium Hydroxide) are run concurrently.[13][14]

-

-

Exposure : The dosed tissues are incubated for two distinct time points: 3 minutes and 1 hour.[13][14]

-

Rinsing : After the exposure period, the test substance is carefully removed from the tissue surface by thorough washing with a buffered saline solution.[13]

-

Viability Assessment (MTT Assay) :

-

The viability of the skin models is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.[13]

-

Tissues are incubated with MTT solution for approximately 3 hours.[13]

-

The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).

-

-

Data Analysis :

-

The absorbance of the extracted formazan is measured using a spectrophotometer.

-

The percentage viability of the test tissues is calculated relative to the negative control tissues.

-

Classification Criteria (per OECD TG 431) :

-

If the mean tissue viability after a 3-minute exposure is less than 50%, the substance is classified as Corrosive .[14]

-

If the viability after 3 minutes is ≥ 50%, but the viability after a 1-hour exposure is less than 15%, the substance is classified as Corrosive .[14]

-

If the viability is ≥ 50% after 3 minutes and ≥ 15% after 1 hour, the substance is considered Non-Corrosive .[14]

-

-

This in vitro method provides a reliable, ethically sound alternative to animal testing for determining skin corrosion hazards.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1120-24-7 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. N,N-Dimethyl-N-decylamine | C12H27N | CID 70711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 1120-24-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemwhat.com [chemwhat.com]

- 9. N,N-二甲基癸胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. N,N-DIMETHYLDODECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. Skin Corrosion (OECD TG 431) | Mattek - Part of Sartorius [mattek.com]

Methodological & Application

Application Notes: N,N-Dimethyldecylamine as a Capping Agent for Nanoparticles

Introduction

Nanoparticle-mediated drug delivery systems (NDDS) represent a significant advancement in medicine, offering enhanced therapeutic efficacy and reduced side effects through targeted delivery and controlled release of therapeutic agents. The physicochemical properties of nanoparticles, such as size, stability, and surface chemistry, are critical determinants of their in vivo behavior.[1][2] Capping agents are crucial molecules in nanoparticle synthesis that adsorb to the nanoparticle surface to prevent aggregation, control particle growth, and provide a scaffold for further functionalization.[3][4]

N,N-Dimethyldecylamine is a tertiary alkylamine that serves as an effective capping agent, particularly for the synthesis of nanoparticles in organic solvents. Its two methyl groups and one decyl chain provide steric hindrance, creating a protective layer that stabilizes nanoparticles and prevents agglomeration.[5] While much of the published research focuses on the closely related N,N-Dimethyldodecylamine (with a C12 chain), the principles and protocols are directly applicable to this compound due to their structural and chemical similarity. This document outlines key applications and detailed protocols for researchers utilizing this compound as a capping agent in nanoparticle formulation.

Key Applications

-

Stabilization in Organic Media : this compound excels at stabilizing metallic and bimetallic nanoparticles in non-aqueous solvents like toluene.[6][7] This is critical for applications requiring nanoparticle dispersion in organic phases or for subsequent phase-transfer processes. The hydrophobic alkyl chain ensures high colloidal stability, preventing the agglomeration that often plagues nanoparticle synthesis.[6]

-

Morphological Control : The choice of capping agent can significantly influence the final size and shape of the nanoparticles. This compound has been shown to control the morphology of evolved particles during synthesis, ensuring the formation of discrete, well-defined structures such as core-shell nanoparticles.[6][7]

-

Versatility in Nanoparticle Synthesis : While demonstrated effectively with Au-core/Pd-shell bimetallic nanoparticles, the principles of stabilization via tertiary amines can be extended to other systems.[6] Similar long-chain alkylamines are widely used in the synthesis of various nanomaterials, including quantum dots, magnetic nanoparticles, and other metallic nanoparticles, suggesting the broad applicability of this compound.[8][9][10]

-

Foundation for Drug Delivery Systems : For nanoparticles intended for biomedical use, a stable and well-defined capping layer is the first step. Although nanoparticles capped with this compound are synthesized in organic solvents, they can be made water-dispersible through subsequent surface modification or ligand exchange, making them suitable for biological applications. However, comprehensive cytotoxicity assessments are mandatory for any new formulation intended for drug delivery.[2][11]

Quantitative Data Summary

The precise characterization of nanoparticles is essential for reproducibility and understanding their behavior.[1] Different analytical techniques measure different physical properties, which can result in varied size measurements. The following table presents representative data from the analysis of dodecylamine-capped palladium nanoparticles, which serves as a valuable analogue for systems capped with this compound, illustrating the typical differences observed between common characterization methods.

| Characterization Technique | Parameter Measured | Mean Particle Size (nm) | Notes |

| Transmission Electron Microscopy (TEM) | Core Diameter (Number-weighted) | 2.0 ± 0.2 | Provides direct visualization of the metallic core; size is determined from an average of individual particle measurements.[12][13] |

| Small-Angle X-ray Scattering (SAXS) | Core Diameter (Volume-weighted) | 2.4 ± 0.2 | Offers statistically robust data from a large ensemble of particles in solution, providing information on size and shape.[1][12] |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Intensity-weighted) | 5.4 ± 0.8 | Measures the effective size of the particle in solution, which includes the capping agent and a layer of solvent.[1][13] It is sensitive to larger particles and aggregates. |

| X-ray Diffraction (XRD) | Crystallite Size | ~2.0 | Calculated using the Scherrer equation from the broadening of diffraction peaks; indicates the size of the crystalline domains within the nanoparticle.[1][13] |

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyldodecylamine-Capped Au-core/Pd-shell Nanoparticles

This protocol is adapted from a method for synthesizing bimetallic core-shell nanoparticles in an organic solvent using N,N-Dimethyldodecylamine (a close analogue of this compound) as a capping agent.[6][7]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄)

-

Potassium tetrachloropalladate (K₂PdCl₄)

-

Tetraoctylammonium bromide (TOAB)

-

This compound (or N,N-Dimethyldodecylamine)

-

Sodium borohydride (NaBH₄)

-

Toluene

-

Deionized water

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer

-

Nitrogen/Argon gas line

-

Standard laboratory glassware

Procedure:

-

Preparation of Gold Precursor Solution: Prepare an aqueous solution of HAuCl₄.

-

Phase Transfer of Gold: Mix the HAuCl₄ solution with a solution of TOAB in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic (toluene) phase turns orange, indicating the transfer of AuCl₄⁻ ions into the toluene. Separate the organic phase using a separatory funnel.

-

Gold Core Synthesis: To the toluene solution containing the gold precursor, add this compound as the capping agent. While stirring, add a freshly prepared aqueous solution of NaBH₄ to reduce the gold ions. The solution color will change to ruby red, indicating the formation of gold nanoparticles.

-

Preparation of Palladium Precursor: In a separate flask, perform a similar phase transfer of K₂PdCl₄ into a toluene solution containing TOAB.

-

Shell Formation: Add the palladium-containing toluene solution to the previously synthesized gold nanoparticle solution. The palladium ions will be reduced onto the surface of the gold cores, forming a shell.

-

Purification: Wash the resulting nanoparticle solution with deionized water multiple times to remove excess reactants. The final this compound-capped Au-core/Pd-shell nanoparticles are retained in the toluene phase.

Workflow for Au-core/Pd-shell Nanoparticle Synthesis.

Protocol 2: General Characterization of Capped Nanoparticles

This protocol outlines standard techniques for characterizing the physicochemical properties of the synthesized nanoparticles.[1][7][12]

1. Transmission Electron Microscopy (TEM)

-

Objective: To determine particle size, size distribution, and morphology.

-

Procedure:

-

Dilute the nanoparticle suspension in a volatile solvent (e.g., toluene or hexane).

-

Sonicate briefly (5-10 minutes) to ensure good dispersion.

-

Deposit a small drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely.

-

Image the grid using a transmission electron microscope.

-

Analyze the images using software (e.g., ImageJ) to measure the diameters of at least 100-200 individual particles to determine the average size and distribution.[1]

-

2. Dynamic Light Scattering (DLS)

-

Objective: To measure the hydrodynamic diameter of the nanoparticles in solution.

-

Procedure:

-

Dilute the nanoparticle suspension in the appropriate solvent (e.g., toluene) to a suitable concentration (typically to achieve a count rate within the instrument's optimal range).

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the instrument's temperature.

-

Perform the measurement to obtain the intensity-weighted size distribution and the average hydrodynamic diameter.

-

3. X-ray Diffraction (XRD)

-

Objective: To determine the crystalline structure and average crystallite size.

-

Procedure:

-

Prepare a powder sample by drying the concentrated nanoparticle solution.

-

Mount the powder on a sample holder.

-

Place the holder in the XRD instrument.

-

Scan the sample over a defined range of 2θ angles.

-

Analyze the resulting diffractogram to identify the crystal structure by comparing peak positions to reference patterns.

-

Use the Scherrer equation on the most intense diffraction peak to calculate the average crystallite size.[1]

-

General Nanoparticle Characterization Workflow.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general colorimetric assay to assess the metabolic activity of cells and serves as a primary screening tool for the cytotoxicity of nanoparticles.[2]

Materials:

-

Cell line (e.g., Balb/c 3T3 fibroblasts or a relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Nanoparticle stock solution (solvent-exchanged to be compatible with cell culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., Triton X-100) and negative control (cells with medium only)

Equipment:

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

-

Laminar flow hood

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Nanoparticle Exposure: Prepare serial dilutions of the nanoparticle formulation in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include positive and negative controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the nanoparticle-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells). Plot the viability against nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow for In Vitro Cytotoxicity (MTT Assay).

References

- 1. benchchem.com [benchchem.com]

- 2. Biodegradable nanoparticles designed for drug delivery: The number of nanoparticles impacts on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Colloidal synthesis of Quantum Dots (QDs) – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]

- 10. Frontiers | Review on Recent Progress in Magnetic Nanoparticles: Synthesis, Characterization, and Diverse Applications [frontiersin.org]

- 11. Dependence of Nanoparticle Toxicity on Their Physical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Silver Nanowires Using N,N-Dimethyldecylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethyldecylamine (DMDA) in the synthesis of silver nanowires (AgNWs). The information is intended for professionals in research and development who require high-quality, uniform AgNWs for applications such as transparent conductive films, sensors, and antimicrobial coatings.

Introduction

This compound is a tertiary amine that can function as a capping agent and a reducing agent in the synthesis of metallic nanostructures. In the context of silver nanowire synthesis, DMDA plays a crucial role in directing the anisotropic growth of silver nanocrystals, leading to the formation of high-aspect-ratio nanowires. Its long alkyl chain provides steric hindrance, preventing agglomeration and stabilizing the nanowire morphology. While specific literature on DMDA for AgNW synthesis is emerging, protocols can be adapted from similar long-chain amines like N,N-dimethyldodecylamine.[1][2]

The synthesis method described herein is a solution-phase approach that offers control over the dimensions and purity of the resulting silver nanowires.[2]

Experimental Protocols

Protocol 1: Direct Reduction of Silver Nitrate with this compound

This protocol outlines a method where this compound acts as both the solvent and the reducing/capping agent.

Materials:

-

Silver Nitrate (AgNO₃)

-

This compound (DMDA)

-

Ethanol (for washing)

-

Acetone (for washing)

-

Deionized (DI) Water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Heating mantle with magnetic stirrer

-

Centrifuge

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet/outlet. Place the flask in the heating mantle on the magnetic stirrer.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen, which can interfere with the reaction.

-

Reagent Addition: Introduce 50 mL of this compound into the flask.

-

Heating: Begin stirring and heat the DMDA to the desired reaction temperature (e.g., 140°C).

-

Precursor Injection: Once the temperature is stable, inject a solution of Silver Nitrate in DMDA (e.g., 0.1 M) at a slow and constant rate using a syringe pump.

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) while maintaining the temperature and stirring. The solution will typically change color, indicating the formation of silver nanoparticles and then nanowires.

-

Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

-

Purification:

-

Transfer the reaction mixture to centrifuge tubes.

-

Add an excess of acetone to precipitate the silver nanowires.

-

Centrifuge the mixture (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant.

-

Re-disperse the pellet in ethanol and sonicate briefly to break up agglomerates.

-

Repeat the centrifugation and washing steps 2-3 times with ethanol and then DI water to remove residual DMDA and other byproducts.

-

-

Storage: Disperse the final purified silver nanowires in a suitable solvent, such as ethanol or isopropanol, for storage.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes based on syntheses using structurally similar amines. Researchers should optimize these parameters for their specific requirements.